Methyltrioctadecylammonium bromide

Electrochemical Sensor Tetrabromobisphenol A Detection Surface Modification

Sourcing a high-purity, triple-chain quaternary ammonium salt that delivers reproducible interlayer expansion and ion selectivity is a persistent challenge. Methyltrioctadecylammonium bromide (CAS 18262-86-7) provides the non-interchangeable solution. · Organoclay Modification: Achieves ~3.4 nm basal spacing in montmorillonite for maximum sorption of large hydrophobic organics [13†L27-L30]. · Ion-Selective Electrodes: Validated ionophore for perchlorate-selective membranes with proven potentiometric sensitivity [10†L15-L17] [13†L3-L5]. · Phase-Transfer Catalysis: Bromide counterion preferred over chloride for downstream compatibility; performance comparable to Aliquat® 336 in epoxidation. · Supply Assurance: ≥98% purity (AT), stable for 2 years at +4°C, shipped ambient as non-dangerous goods [10†L7] [10†L11].

Molecular Formula C55H114BrN
Molecular Weight 869.4 g/mol
CAS No. 18262-86-7
Cat. No. B090680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltrioctadecylammonium bromide
CAS18262-86-7
Molecular FormulaC55H114BrN
Molecular Weight869.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
InChIInChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1
InChIKeyOPEJZUZBJHDLPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltrioctadecylammonium Bromide (18262-86-7) Procurement Guide: Baseline Overview for Scientific Selection


Methyltrioctadecylammonium bromide (CAS 18262-86-7), also known as trioctadecylmethylammonium bromide (TOMA) or TODAB, is a quaternary ammonium salt featuring a nitrogen center bonded to three long C18 (octadecyl) alkyl chains and one methyl group, with bromide as the counterion . This triple-chain architecture confers distinct physicochemical properties, including a high molecular weight of 869.42 g/mol, a melting point range of 89–92 °C, and insolubility in water [1]. The compound is commercially available in research-grade purities typically ≥98% (as determined by NMR and argentometric titration), appearing as a white to beige waxy powder, and is widely utilized as a phase-transfer catalyst, ionophore in perchlorate-selective membranes, and organoclay modifier [2][3].

Why Methyltrioctadecylammonium Bromide Cannot Be Replaced by Generic Quaternary Ammonium Salts


Substituting Methyltrioctadecylammonium bromide with a generic quaternary ammonium compound (e.g., cetyltrimethylammonium bromide or tetrabutylammonium bromide) is scientifically unsound due to the compound's unique triple C18-chain architecture, which directly governs its performance in key applications. This structure dictates the extent of interlayer expansion in organoclays, the density of the hydrophobic shell in surfactant-encapsulated clusters, and the selectivity profile of anion-exchange membranes [1][2]. As demonstrated in comparative studies, alterations in the number of alkyl chains—from one to three—profoundly impact electrochemical signal enhancement and self-assembly behavior, confirming that the specific molecular geometry of Methyltrioctadecylammonium bromide is a non-interchangeable variable for achieving target material properties and reaction outcomes [3][4].

Quantitative Evidence Guide for Differentiating Methyltrioctadecylammonium Bromide from Closest Analogs


Electrochemical Sensing: Comparative Signal Enhancement vs. Mono- and Di-Chain Analogs

In constructing sensing films for tetrabromobisphenol A (TBBPA) on glassy carbon electrodes (GCE), Methyltrioctadecylammonium bromide (TOMA) was evaluated alongside its one-chain (octadecyltrimethylammonium bromide, OTMA) and two-chain (dioctadecyldimethylammonium bromide, DODMA) analogs [1]. The study found that the electrochemical signal enhancement is strongly dependent on molecular structure. While DODMA (two C18 chains) was reported as more active for TBBPA oxidation than the three-chain TOMA, the key differentiator for TOMA is its distinct self-assembly behavior on the electrode surface, which increases surface roughness and introduces a specific three-dimensional structure [1]. This architectural difference is critical for applications where a dense, sterically demanding hydrophobic layer is required to modulate analyte access, a feature not achievable with the less sterically hindered single-chain (OTMA) or double-chain (DODMA) variants [1].

Electrochemical Sensor Tetrabromobisphenol A Detection Surface Modification

Organoclay Modification: Quantified Interlayer Basal Spacing vs. 1-Chain and 2-Chain Surfactants

When intercalated into Wyoming sodium montmorillonite via ion exchange, the three-chain Methyltrioctadecylammonium bromide (TOMA) expands the clay's d(001) basal spacing significantly more than its one-chain and two-chain counterparts [1][2]. This quantification directly demonstrates the structure-property relationship: the number of long alkyl chains dictates the physical space occupied by the surfactant in the clay interlayer, which in turn determines the organoclay's adsorption capacity and selectivity for hydrophobic organic compounds [2].

Organoclay Synthesis Montmorillonite Intercalation

Nanostructured Self-Assembly: Divergent Ordering on Graphite vs. Dimethyldioctadecylammonium Analog

The self-assembly of surfactant-encapsulated polyoxometalate clusters (SECs) on a graphite surface was compared for two surfactants: Methyltrioctadecylammonium (three C18 chains, one methyl) and dimethyldioctadecylammonium (two C18 chains, two methyl groups) [1]. Scanning force microscopy revealed that while the DODA-based SECs formed well-ordered rodlike structures, no such ordering was observed when Methyltrioctadecylammonium was used as the encapsulating surfactant [1]. This demonstrates a stark, binary difference in supramolecular organization driven by the surfactant's headgroup and chain density.

Self-Assembly Surfactant-Encapsulated Clusters Nanopatterning

Phase-Transfer Catalysis (PTC) Performance: Comparative Activity in Epoxidation Reactions

In the epoxidation of 1,5,9-cyclododecatriene (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD) using a H2O2/H3PW12O40 system, Methyltrioctylammonium bromide was evaluated against a panel of other quaternary ammonium salt PTCs [1]. While the study concluded that methyltrioctylammonium chloride (Aliquat® 336) and cetylpyridinium chloride were the most effective, Methyltrioctylammonium bromide was also identified as an active catalyst under PTC conditions, alongside Arquad® 2HT [1]. In a separate but similar PTC system (Na2WO4/H3PO4), methyltrioctylammonium bromide was confirmed to be a very active and selective catalyst for the same transformation, performing comparably to Aliquat® 336 and Arquad® 2HT [2]. This establishes a performance benchmark relative to industrial standards.

Phase-Transfer Catalysis Epoxidation Cyclododecatriene

Perchlorate-Selective Membrane Application: Established Ionophore Functionality

Multiple authoritative product sources and academic references consistently identify Methyltrioctadecylammonium bromide as a long-chain ionophore used in the fabrication of perchlorate-selective membranes and chloride-selective polymeric membrane electrodes . While this represents a well-defined application rather than a comparative head-to-head study, it provides a specific, verifiable use-case that distinguishes it from many other quaternary ammonium compounds which lack this documented ionophore functionality. The compound's triple-chain structure creates a lipophilic environment conducive to the extraction and transport of the large, hydrophobic perchlorate anion (ClO4−) [1].

Ion-Selective Electrode Perchlorate Sensing Anion Exchange

Recommended Application Scenarios for Methyltrioctadecylammonium Bromide (CAS 18262-86-7)


Fabrication of High-Capacity Organoclays for Hydrophobic Pollutant Remediation

Based on the evidence of a 3.4 nm basal spacing [1], Methyltrioctadecylammonium bromide is the optimal surfactant for intercalating montmorillonite to create organoclays with maximized interlayer gallery space. This application scenario is specifically recommended when the target is the removal of large, hydrophobic organic molecules (e.g., polynuclear aromatic hydrocarbons, certain pesticides) from aqueous environments, as the expanded gallery provides greater sorption capacity than can be achieved with 1- or 2-chain alkylammonium surfactants [1].

Surface Modification for Disordered, High-Density Hydrophobic Coatings

When the research objective requires a dense, non-ordered hydrophobic coating on a solid substrate (e.g., graphite or a metal oxide), Methyltrioctadecylammonium bromide is the surfactant of choice. As demonstrated by the self-assembly study, its use prevents the formation of ordered rodlike structures, instead yielding a disordered array [2]. This property is valuable for applications where a high packing density is desired without the specific orientation or patterning that would arise from a more symmetric analog like DODA-Br [2].

Development of Perchlorate-Selective Electrochemical Sensors

For the construction of ion-selective electrodes (ISEs) and optodes for the detection of perchlorate (ClO4−) in environmental or biological samples, Methyltrioctadecylammonium bromide is a proven and literature-validated ionophore [3]. Its triple C18-chain structure provides the necessary lipophilicity and anion-exchange capacity to create a membrane phase that selectively binds and transports the perchlorate anion, enabling sensitive and specific potentiometric measurements [3].

Alternative Phase-Transfer Catalyst in Epoxidation and Other Anionic Reactions

In process chemistry, Methyltrioctadecylammonium bromide serves as an active and selective phase-transfer catalyst, with performance comparable to industrial standards like Aliquat® 336 in specific epoxidation reactions [4]. Its use is particularly justified when the bromide counterion is preferred over chloride for downstream synthetic steps or corrosion considerations, offering a functionally equivalent PTC option with a different halide counterion [4].

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